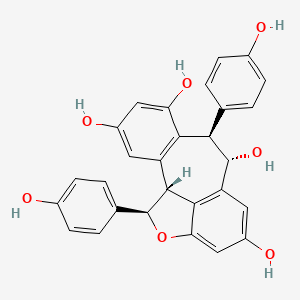

(-)-AmpelopsinA

Description

Structure

3D Structure

Properties

CAS No. |

280561-81-1 |

|---|---|

Molecular Formula |

C28H22O7 |

Molecular Weight |

470.5 |

IUPAC Name |

(1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol |

InChI |

InChI=1S/C28H22O7/c29-15-5-1-13(2-6-15)23-24-19(9-17(31)11-21(24)33)26-25-20(27(23)34)10-18(32)12-22(25)35-28(26)14-3-7-16(30)8-4-14/h1-12,23,26-34H/t23-,26-,27-,28+/m1/s1 |

InChI Key |

LHUHHURKGTUZHU-MUUFRUSVSA-N |

SMILES |

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@@H](C3=C4[C@H]([C@@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling (-)-Ampelopsin A: A Technical Guide to Its Discovery, Natural Sources, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ampelopsin A, a flavonoid also widely known as dihydromyricetin (B1665482) (DHM), has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and natural origins of this promising bioactive compound. It details comprehensive experimental protocols for its extraction, isolation, and characterization from primary botanical sources. Furthermore, this document elucidates the molecular mechanisms through which (-)-Ampelopsin A exerts its effects, with a focus on its modulation of key signaling pathways, including the TRAIL/DR5, BDNF/CREB, and SIRT1/mTOR pathways. Quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using detailed diagrams to facilitate a deeper understanding of the core concepts.

Discovery of (-)-Ampelopsin A (Dihydromyricetin)

The initial scientific discovery of the compound now widely recognized as (-)-Ampelopsin A or dihydromyricetin dates back to 1940. Researchers Kotake and Kubota first isolated this flavonoid from the plant Ampelopsis meliaefolia[1]. While the compound has a long history of use in traditional Eastern medicine, particularly from vine tea (Ampelopsis grossedentata), the work of Kotake and Kubota marked its formal entry into the scientific literature as a distinct chemical entity.[1][2][3] Subsequent research has led to its identification in various other plant species and a thorough characterization of its chemical structure and stereochemistry.

Natural Sources of (-)-Ampelopsin A

(-)-Ampelopsin A is found in a variety of plant species, with its concentration varying significantly between sources and even between different parts of the same plant. The primary and most commercially significant source is Ampelopsis grossedentata, commonly known as vine tea.[4] Other notable sources include species from the Vitis genus (grapes) and the Japanese raisin tree, Hovenia dulcis.[2][5]

Data Presentation: Quantitative Yield of (-)-Ampelopsin A from Natural Sources

The following tables summarize the quantitative yields of (-)-Ampelopsin A from its primary natural sources under various extraction conditions.

Table 1: Yield of (-)-Ampelopsin A (Dihydromyricetin) from Ampelopsis grossedentata

| Plant Part | Extraction Method | Solvent | Temperature (°C) | Time | Yield | Reference |

| Leaves | Ultrasonic Extraction | 75% Ethanol (B145695) | 40 | 3 x 25 min | 16.21% | [1] |

| Leaves | Chelating Extraction (with Zn2+) | Water | 90 | 2 h | 12.2% (94.3% purity) | [2] |

| Leaves | Conventional Extraction | 60% Ethanol | 60 | 180 min | ~2.35 mg/mL (Max) | [6] |

| Young Leaves | Not Specified | Not Specified | Not Specified | Not Specified | up to 291.87 mg/g | [1] |

| Stems and Leaves | Not Specified | Not Specified | Not Specified | Not Specified | 20-40% of dry weight | [4] |

Table 2: Yield of (-)-Ampelopsin A from Vitis vinifera

| Plant Part | Extraction Method | Initial Solvent | Yield of Crude Extract | Final Yield of (-)-Ampelopsin A | Reference |

| Stem Bark | Maceration | 70% Ethanol | 221.4 g from 3.0 kg | Not explicitly quantified in the final step | [7][8] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of (-)-Ampelopsin A, based on established scientific literature.

Extraction and Isolation of (-)-Ampelopsin A from Ampelopsis grossedentata

Objective: To extract and purify (-)-Ampelopsin A (Dihydromyricetin) from the leaves of Ampelopsis grossedentata.

Method 1: Optimized Ultrasonic Extraction [1]

-

Material Preparation: Air-dried leaves of Ampelopsis grossedentata are ground into a fine powder.

-

Extraction: The powdered leaves are subjected to ultrasonic extraction with 75% ethanol at a liquid-to-solid ratio of 20:1. The extraction is performed at 40°C for three cycles of 25 minutes each, using an ultrasonic power of 500 W and a frequency of 20 kHz.

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.

-

Purification: The crude extract is further purified using chromatographic techniques such as column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel or macroporous resin) and a mobile phase gradient (e.g., ethyl acetate-methanol) to isolate (-)-Ampelopsin A.

Method 2: Chelating Extraction [2]

-

Material Preparation: Ampelopsis grossedentata powder is prepared as in the previous method.

-

Chelation and Extraction: The powder is mixed with deionized water at a solid-to-liquid ratio of 1:20. ZnSO₄·7H₂O is added at a powder-to-salt ratio of 1:4. The mixture is heated to 90°C for 2 hours with the pH adjusted to 2.

-

Precipitation and Recovery: The formed DMY-Zn chelate precipitates. The precipitate is collected and then treated with EDTA-2Na to release the purified (-)-Ampelopsin A.

-

Washing and Drying: The purified compound is washed and dried to obtain the final product.

Extraction and Isolation of (-)-Ampelopsin A from Vitis vinifera

Objective: To extract and isolate (-)-Ampelopsin A from the stem bark of Vitis vinifera.[7][8]

-

Material Preparation: The stem bark of Vitis vinifera is harvested, dried, and ground into a coarse powder.

-

Extraction: The powdered bark (e.g., 3.0 kg) is extracted twice with 70% ethanol (e.g., 15 L) at room temperature for 2 days each time.

-

Filtration and Concentration: The filtrates are combined and evaporated to dryness under reduced pressure to obtain a dark, syrupy extract.

-

Solvent Partitioning: The crude extract is suspended in distilled water and successively partitioned with dichloromethane, ethyl acetate (B1210297), and n-butanol.

-

Chromatographic Purification: The ethyl acetate fraction, which is typically enriched with stilbenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing (-)-Ampelopsin A are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Characterization of (-)-Ampelopsin A

The identity and purity of the isolated (-)-Ampelopsin A are confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to elucidate the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the absorption maxima, which is characteristic of the flavonoid chromophore.

Signaling Pathways Modulated by (-)-Ampelopsin A

(-)-Ampelopsin A exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following sections and diagrams illustrate its interactions with the TRAIL/DR5, BDNF/CREB, and SIRT1/mTOR pathways.

TRAIL/DR5 Signaling Pathway

(-)-Ampelopsin A has been shown to sensitize cancer cells to apoptosis by upregulating the expression of Death Receptor 5 (DR5), a key receptor in the extrinsic apoptosis pathway.[9] This upregulation enhances the pro-apoptotic signaling cascade initiated by the binding of TNF-related apoptosis-inducing ligand (TRAIL).

Caption: (-)-Ampelopsin A enhances TRAIL-induced apoptosis by upregulating DR5.

BDNF/CREB Signaling Pathway

In the context of neuroprotection, (-)-Ampelopsin A has been observed to ameliorate cognitive deficits by restoring the Brain-Derived Neurotrophic Factor (BDNF)/cAMP response element-binding protein (CREB) signaling pathway.[7] This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.

Caption: (-)-Ampelopsin A promotes neuronal health via the BDNF/CREB pathway.

SIRT1/mTOR Signaling Pathway

(-)-Ampelopsin A also plays a significant role in cellular metabolism and longevity through its interaction with the SIRT1/mTOR signaling pathway. It has been shown to activate Sirtuin 1 (SIRT1), a key regulator of cellular stress response and metabolism, while inhibiting the mammalian target of rapamycin (B549165) (mTOR), a central controller of cell growth and proliferation.[10][11][12]

Caption: (-)-Ampelopsin A modulates cellular metabolism via SIRT1 and mTOR.

Conclusion

(-)-Ampelopsin A is a natural flavonoid with a rich history in traditional medicine and a promising future in modern pharmacology. Its discovery and subsequent characterization have paved the way for extensive research into its biological activities. The high abundance of this compound in plants like Ampelopsis grossedentata makes it an accessible target for natural product-based drug discovery. The detailed experimental protocols provided herein offer a practical guide for its extraction and purification. Furthermore, the elucidation of its modulatory effects on critical signaling pathways, such as TRAIL/DR5, BDNF/CREB, and SIRT1/mTOR, provides a molecular basis for its therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the study and application of (-)-Ampelopsin A.

References

- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. flyby.co [flyby.co]

- 3. The Versatile Effects of Dihydromyricetin in Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noted hangover remedy DHM has added benefit of protecting the liver [today.usc.edu]

- 5. Ampelopsin - Wikipedia [en.wikipedia.org]

- 6. supps247.com.au [supps247.com.au]

- 7. Dihydromyricetin Protects the Liver via Changes in Lipid Metabolism and Enhanced Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Isolation and identification of metabolites from dihydromyricetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dihydromyricetin As a Novel Anti-Alcohol Intoxication Medication - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Ampelopsin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ampelopsin A is a naturally occurring resveratrol (B1683913) dimer with significant neuroprotective properties. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization. Detailed spectroscopic data, including 1H and 13C Nuclear Magnetic Resonance (NMR), are presented in a structured format. Furthermore, this guide outlines the experimental protocols for the isolation and purification of (-)-Ampelopsin A and discusses its interaction with the Brain-Derived Neurotrophic Factor (BDNF)/cAMP response element-binding protein (CREB) signaling pathway, a key mechanism underlying its therapeutic potential.

Chemical Structure

(-)-Ampelopsin A is a complex stilbenoid with the molecular formula C₂₈H₂₂O₇ and a molecular weight of approximately 470.47 g/mol .[1] It is a resveratrol dimer, meaning it is formed from the joining of two resveratrol units. The systematic IUPAC name for the core structure of Ampelopsin A is (1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol. The structure features a unique and rigid tetracyclic core, which contributes to its distinct biological activity.

Diagram of the Chemical Structure of Ampelopsin A:

Caption: 2D representation of the chemical structure of Ampelopsin A.

Stereochemistry

The designation "(-)-Ampelopsin A" indicates that it is the levorotatory enantiomer, meaning it rotates plane-polarized light to the left. The molecule contains multiple chiral centers within its rigid tetracyclic core, giving rise to its specific three-dimensional arrangement. The absolute configuration of these stereocenters is crucial for its biological activity.

The definitive determination of the absolute configuration of complex natural products like (-)-Ampelopsin A typically requires advanced analytical techniques.

-

X-ray Crystallography: This is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.[2][3] By analyzing the diffraction pattern of X-rays passing through a crystal of (-)-Ampelopsin A, the precise coordinates of each atom can be determined, thus establishing the absolute configuration of each chiral center.[2][3]

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[1][4] The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimental CD spectrum of (-)-Ampelopsin A with spectra predicted from quantum chemical calculations for different possible stereoisomers, the absolute configuration can be confidently assigned.[1]

Quantitative Data: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the tabulated 1H and 13C NMR spectral data for Ampelopsin A, which are essential for its structural confirmation.

Table 1: 1H NMR Spectral Data of Ampelopsin A

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | 7.15 | d | 8.5 |

| H-3', H-5' | 6.70 | d | 8.5 |

| H-2", H-6" | 7.05 | d | 8.5 |

| H-3", H-5" | 6.65 | d | 8.5 |

| H-7 | 4.40 | d | 11.5 |

| H-8 | 3.95 | d | 11.5 |

| H-10, H-14 | 6.14 | s | |

| H-10', H-14' | 6.21 | s | |

| H-12 | 6.42 | t | 2.0 |

| H-12' | 6.64 | t | 2.0 |

Note: Data is compiled from representative spectra and may vary slightly based on the solvent and instrument used.

Table 2: 13C NMR Spectral Data of Ampelopsin A

| Position | Chemical Shift (δ, ppm) |

| C-1' | 131.5 |

| C-2', C-6' | 129.0 |

| C-3', C-5' | 115.5 |

| C-4' | 158.0 |

| C-1" | 130.8 |

| C-2", C-6" | 128.5 |

| C-3", C-5" | 115.0 |

| C-4" | 157.5 |

| C-7 | 93.5 |

| C-8 | 56.0 |

| C-9 | 155.0 |

| C-10, C-14 | 106.5 |

| C-11 | 159.0 |

| C-12 | 101.0 |

| C-13 | 159.5 |

| C-7' | 90.5 |

| C-8' | 45.0 |

| C-9' | 154.5 |

| C-10', C-14' | 102.0 |

| C-11' | 160.0 |

| C-12' | 107.0 |

| C-13' | 158.5 |

Note: Data is compiled from representative spectra and may vary slightly based on the solvent and instrument used.

Experimental Protocols

Isolation and Purification of (-)-Ampelopsin A

The following is a generalized protocol for the isolation and purification of stilbenoids, including Ampelopsin A, from plant sources such as Ampelopsis or Vitis species.

Caption: General workflow for the isolation of (-)-Ampelopsin A.

Detailed Methodologies:

-

Plant Material Preparation: The stems of the plant are collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, typically 80% aqueous ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the target compounds.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. Stilbenoids like Ampelopsin A are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography for further separation.

-

Silica Gel Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, for example, a mixture of chloroform and methanol (B129727) with increasing methanol concentration. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing Ampelopsin A are often further purified on a Sephadex LH-20 column using methanol as the eluent to remove remaining impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a reversed-phase C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield pure (-)-Ampelopsin A.

NMR Spectral Acquisition

-

Sample Preparation: A small amount (typically 1-5 mg) of purified (-)-Ampelopsin A is dissolved in a deuterated solvent (e.g., acetone-d₆, methanol-d₄) in a 5 mm NMR tube.

-

1H NMR Spectroscopy: 1H NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

13C NMR Spectroscopy: 13C NMR spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

2D NMR Spectroscopy: To aid in the unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Signaling Pathway: BDNF/CREB Pathway

(-)-Ampelopsin A has been shown to exert its neuroprotective effects, at least in part, by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity.

Caption: Proposed mechanism of (-)-Ampelopsin A action via the BDNF/CREB signaling pathway.

Mechanism of Action:

-

Upregulation of BDNF: (-)-Ampelopsin A has been observed to increase the expression of BDNF.

-

Activation of TrkB Receptor: BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), leading to the receptor's dimerization and autophosphorylation.

-

Phosphorylation of CREB: The activated TrkB receptor initiates a downstream signaling cascade that results in the phosphorylation and activation of the cAMP response element-binding protein (CREB).

-

Gene Transcription: Phosphorylated CREB (p-CREB) acts as a transcription factor, moving into the nucleus and binding to specific DNA sequences (cAMP response elements - CRE) in the promoter regions of target genes.

-

Neuroprotective Effects: This leads to the transcription of genes involved in neuronal survival, synaptic plasticity, and anti-apoptotic processes, ultimately contributing to the neuroprotective effects of (-)-Ampelopsin A.

Conclusion

(-)-Ampelopsin A is a stereochemically complex natural product with significant potential for therapeutic applications, particularly in the context of neurodegenerative diseases. This guide has provided a detailed overview of its chemical structure, stereochemistry, and the analytical and experimental methodologies essential for its study. The presented spectroscopic data and biological pathway information offer a solid foundation for researchers and drug development professionals interested in further exploring the pharmacological properties of this promising compound. Future research should focus on obtaining a high-resolution X-ray crystal structure to unequivocally confirm its absolute stereochemistry and further delineating the intricate molecular details of its interaction with various signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Absolute configuration - Wikipedia [en.wikipedia.org]

- 3. Enhanced Precision of Circular Dichroism Spectral Measurements Permits Detection of Subtle Higher Order Structural Changes in Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Circular dichroism - Wikipedia [en.wikipedia.org]

The Architecture of Defense: A Technical Guide to the Biosynthesis of Resveratrol Oligomers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of resveratrol (B1683913) oligomers, a class of plant phytoalexins with significant pharmacological interest. Focusing on the formation of complex structures like (-)-Ampelopsin A, this document details the enzymatic steps, regulatory signals, and key quantitative data. It further provides detailed experimental protocols for the biomimetic synthesis and analysis of these compounds, serving as a vital resource for researchers in natural product chemistry, drug discovery, and plant biochemistry.

Introduction: Nature's Complex Arsenal (B13267)

Resveratrol is a well-known stilbenoid produced by plants, particularly grapevines (Vitis vinifera), in response to biotic and abiotic stresses such as fungal infections and UV radiation.[1][2] While resveratrol itself possesses numerous bioactivities, its oligomers—complex molecules formed from two to eight or more resveratrol units—often exhibit enhanced or novel therapeutic properties, including potent antioxidant, anti-inflammatory, and anticancer effects.[3] These compounds are generated through a complex and often chaotic series of oxidative coupling reactions, making their isolation from natural sources challenging and their chemical synthesis difficult.[4] Understanding the biosynthetic machinery that plants use to create this diverse chemical arsenal is critical for harnessing their therapeutic potential. This guide focuses on the core pathways leading to the formation of resveratrol dimers and higher-order oligomers, with a specific examination of the proposed pathway for (-)-Ampelopsin A.

The Core Biosynthetic Pathway

The formation of resveratrol oligomers is a multi-stage process that begins with the synthesis of the resveratrol monomer and proceeds through enzyme-catalyzed oxidative oligomerization.

Stage 1: Synthesis of the Resveratrol Monomer

Resveratrol biosynthesis originates from the phenylpropanoid pathway, a central route in plant secondary metabolism.[5] The process begins with the amino acid L-phenylalanine.

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to produce cinnamic acid.[5]

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.[5]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, yielding p-coumaroyl-CoA.[5]

-

Stilbene (B7821643) Synthase (STS): This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C2-C6 backbone of resveratrol.[1]

Stage 2: Oxidative Coupling and Dimerization

The diversification of stilbenoids occurs through the oxidative coupling of resveratrol monomers. This process is primarily mediated by plant peroxidases (PRX) and laccases, which catalyze the formation of phenoxyl radicals.[6][7]

-

Radical Formation: In the presence of an oxidizing agent (like H₂O₂ for peroxidases), enzymes abstract a hydrogen atom from a hydroxyl group of resveratrol, generating a resonance-stabilized phenoxyl radical.

-

Radical Coupling: These radicals can then couple in various ways, leading to different dimer backbones. The major regioisomeric modes are:

Formation of (-)-Ampelopsin A and Higher Oligomers

Many complex resveratrol dimers are believed to arise from rearrangements of initial dimer scaffolds. The proposed biosynthetic route to (-)-Ampelopsin A is a prime example, originating from the key intermediate (+)-ε-viniferin. Biomimetic studies have shown that peracetylated (+)-ε-viniferin can be converted to Ampelopsin A through an epoxidation/fragmentation/cyclization sequence, achieving a 55% yield.[8] This suggests a plausible natural pathway where ε-viniferin undergoes further enzymatic processing to yield the Ampelopsin A structure.

Higher-order oligomers (trimers, tetramers, etc.) can be formed through subsequent oxidative couplings. This can occur via the addition of another resveratrol radical to a dimer or through the coupling of two dimer radicals (a convergent process).[7][8] For instance, the cross-trimerization of ε-viniferin and resveratrol, mediated by horseradish peroxidase (HRP), has been shown to produce trimers like gnetin H and miyabenol C.[7][8]

Regulation by Signaling Pathways

The biosynthesis of stilbenes is an inducible defense response. Plants ramp up the production of these phytoalexins when threatened. The signaling cascade begins with the plant's perception of stress, such as pathogen-associated molecular patterns (PAMPs) from fungi or damage from UV light.[1][10]

This perception triggers downstream signaling events, including:

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: A phosphorylation cascade that acts as a central signaling hub.[5][11]

-

Hormonal Signaling: Cross-talk between key defense hormones, primarily Jasmonic Acid (JA) and Salicylic Acid (SA) .[10]

-

Transcription Factor Activation: These signaling pathways converge on the activation of transcription factors (e.g., WRKY family proteins), which then bind to the promoter regions of defense-related genes.[11]

This leads to the coordinated upregulation of genes encoding the biosynthetic enzymes, such as PAL , STS , and specific peroxidases (e.g., VvPRX4 in grapevine), resulting in the rapid accumulation of resveratrol and its oligomers at the site of stress.[2][6]

Quantitative Data Summary

The study of resveratrol oligomer biosynthesis involves quantifying reaction yields and enzyme kinetics. The following table summarizes key data from various biomimetic and enzymatic studies.

| Parameter | Enzyme/Reaction | Substrate(s) | Value | Reference(s) |

| Reaction Yield | Biomimetic Synthesis | Peracetylated (+)-ε-viniferin | 55% (Ampelopsin A) | [8] |

| HRP-catalyzed | ε-viniferin + Resveratrol | 3.3% (Gnetin H), 3.4% (Miyabenol C) | [7][8] | |

| Laccase-catalyzed | Piceid (Resveratrol-3-O-glucoside) | 45.7% (Dehydrodimer) | [2][4] | |

| Michaelis Constant (Km) | Polyphenol Oxidase (Vitis vinifera) | Resveratrol | 118.35 ± 49.84 µM | [12] |

| Polyphenol Oxidase (Mushroom) | Resveratrol | 45 ± 2 µM | [13] | |

| Peroxidase (Cabbage) | H₂O₂ (with o-dianisidine) | 0.370 mM | [14] | |

| Laccase (T. mangrovei) | ABTS | 1.4 mM | [15] | |

| Maximal Velocity (Vmax) | Polyphenol Oxidase (Vitis vinifera) | Resveratrol | 2.18 ± 0.46 µmol·min⁻¹·mg⁻¹ | [12] |

| Peroxidase (Cabbage) | H₂O₂ (with o-dianisidine) | 11.11 µM·min⁻¹ | [14] | |

| Laccase (T. mangrovei) | ABTS | 184.84 U·mg⁻¹ protein | [15] |

Experimental Protocols

The following sections provide detailed methodologies for the biomimetic synthesis and analysis of resveratrol oligomers, based on established laboratory procedures.

Protocol: Peroxidase-Catalyzed Synthesis of Resveratrol Oligomers

This protocol describes a general method for the in vitro synthesis of resveratrol oligomers using Horseradish Peroxidase (HRP).

Materials:

-

trans-Resveratrol

-

Horseradish Peroxidase (HRP)

-

30% Hydrogen Peroxide (H₂O₂)

-

Acetone (B3395972) (HPLC grade)

-

Deionized Water

-

Ethyl Acetate

-

Sodium Sulfate (anhydrous)

-

Reaction vials, magnetic stirrer, rotary evaporator

Procedure:

-

Substrate Preparation: Prepare a stock solution of trans-resveratrol (e.g., 10 mg/mL) in acetone.

-

Reaction Setup: In a glass reaction vial, dissolve a specific amount of trans-resveratrol (e.g., 50 mg) in a mixture of acetone and water (e.g., 1:1 v/v) to ensure solubility.

-

Enzyme Addition: Add HRP to the reaction mixture (final concentration typically 1-5 mg/mL). Stir gently.

-

Initiation: Slowly add hydrogen peroxide (e.g., 1 equivalent) to the stirring solution. The reaction is often rapid. Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours). Monitor the reaction progress by TLC or HPLC.

-

Reaction Quenching & Extraction: Stop the reaction by adding a large volume of water. Extract the product mixture three times with an equal volume of ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude mixture of oligomers can be purified using column chromatography (e.g., silica (B1680970) gel) or preparative HPLC to isolate specific compounds.

Protocol: HPLC Analysis of Resveratrol Oligomers

This protocol provides a standard method for the analytical separation and quantification of resveratrol and its oligomers using Reverse-Phase HPLC (RP-HPLC).

Materials & Equipment:

-

HPLC system with UV or DAD detector

-

C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade) with 0.1% Formic or Acetic Acid

-

Sample vials, 0.45 µm syringe filters

Procedure:

-

Sample Preparation: Dissolve the crude reaction mixture or purified fraction in the mobile phase or methanol to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile or Methanol

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection Wavelength: 306 nm or 320 nm (optimal for stilbenes)

-

Column Temperature: 25-30 °C

-

-

Gradient Elution: A typical gradient can be used to separate compounds with different polarities:

-

0-5 min: 30% B

-

5-35 min: 30% to 80% B

-

35-40 min: 80% to 100% B

-

40-45 min: Hold at 100% B

-

45-50 min: Return to 30% B (re-equilibration)

-

-

Data Analysis: Identify peaks by comparing retention times with known standards. Quantify compounds by creating a calibration curve from standard solutions of known concentrations and integrating the peak areas.

Conclusion

The biosynthesis of resveratrol oligomers like (-)-Ampelopsin A is a sophisticated process rooted in plant defense mechanisms. It begins with the well-defined phenylpropanoid pathway to produce resveratrol, which then serves as a building block for a vast array of complex structures through peroxidase- and laccase-catalyzed oxidative coupling. Key intermediates, such as ε-viniferin, are pivotal scaffolds that undergo further enzymatic rearrangement and coupling to generate higher-order oligomers. The entire process is tightly regulated by a network of stress-induced signaling pathways. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to explore, replicate, and harness these intricate biosynthetic pathways for applications in medicine and biotechnology.

References

- 1. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of stilbene biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. infowine.com [infowine.com]

- 4. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxidase 4-Based Enzymatic Synthesis of Stilbene Oligomers in Methyl Jasmonate-Elicited Grapevine Cell Suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.unimore.it [iris.unimore.it]

- 8. Substrate specificity of a new laccase from Trametes polyzona WRF03 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Harnessing plant biosynthesis for the development of next-generation therapeutics | PLOS Biology [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Characterization and kinetic properties of the purified Trematosphaeria mangrovei laccase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Ampelopsin A: A Comprehensive Technical Overview

DISCLAIMER: The compound of interest for this guide is (-)-Ampelopsin A , a resveratrol (B1683913) dimer. It is crucial to distinguish this from the flavonoid Ampelopsin , which is a common synonym for Dihydromyricetin (DHM). The physical, chemical, and biological properties of these two compounds are distinct. This document pertains exclusively to (-)-Ampelopsin A .

Core Physical and Chemical Properties

(-)-Ampelopsin A is a naturally occurring resveratrol dimer found in plants such as Ampelopsis glandulosa var. hancei and Vitis vinifera.[1] Its chemical structure and properties are summarized below.

| Property | Data |

| Molecular Formula | C₂₈H₂₂O₇[1][2] |

| Molecular Weight | 470.477 g·mol⁻¹[1] |

| CAS Number | (-)-Ampelopsin A: 280561-81-1[1] (+)-Ampelopsin A: 130608-11-6[1][2] |

| IUPAC Name | (1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol[2] |

| Appearance | Data not available in the search results. |

| Melting Point | Data not available in the search results. |

| Solubility | Data not available in the search results. General solubility information for flavonoids or resveratrol dimers suggests potential solubility in organic solvents like acetone, ethanol (B145695), and DMSO, but specific quantitative data for (-)-Ampelopsin A is lacking. |

| Spectroscopic Data | ¹H-NMR (300 MHz, acetone-d₆): Resonances at δ 6.64/6.14 and 6.42/6.21 assigned as meta protons on two tetra-substituted aromatic rings. ¹³C-NMR (acetone-d₆): Data available in specialized databases. Mass Spectrum: Data available confirming the molecular weight. |

Experimental Protocols

Isolation and Purification of Ampelopsin A from Vitis vinifera Stem Bark

The following protocol is based on the methodology described for the isolation of Ampelopsin A from the stem bark of Vitis vinifera.

a) Extraction:

-

Air-dry the stem bark of Vitis vinifera.

-

Grind the dried material into a coarse powder.

-

Extract the powdered bark with 80% aqueous ethanol (EtOH) at room temperature.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

b) Fractionation:

-

Suspend the crude EtOH extract in water.

-

Perform sequential solvent partitioning with n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Collect each solvent fraction separately.

c) Purification:

-

Subject the EtOAc-soluble fraction to silica (B1680970) gel column chromatography.

-

Elute the column with a gradient solvent system of CHCl₃-MeOH (e.g., starting with 20:1 and gradually increasing polarity).

-

Monitor the collected fractions by thin-layer chromatography (TLC).

-

Combine fractions showing similar TLC profiles.

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to yield pure Ampelopsin A.

d) Structural Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., acetone-d₆). Acquire ¹H-NMR and ¹³C-NMR spectra to elucidate the chemical structure.

-

Mass Spectrometry (MS): Analyze the purified compound using mass spectrometry to determine its molecular weight and confirm the molecular formula.

Biological Activity and Signaling Pathways

(-)-Ampelopsin A has demonstrated neuroprotective effects. Studies have shown its involvement in modulating key signaling pathways related to neuronal health and cognitive function.

Modulation of the BDNF/CREB Signaling Pathway

Ampelopsin A has been found to ameliorate cognitive and memory deficits in preclinical models, partly through the upregulation of the Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) signaling cascade in the hippocampus. This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.

The proposed mechanism involves Ampelopsin A promoting the expression of CREB, which in turn enhances the transcription of BDNF. BDNF then binds to its receptor, TrkB, initiating downstream signaling that supports neuronal function and protects against neurodegeneration.

Caption: (-)-Ampelopsin A signaling via the BDNF/CREB pathway.

Experimental Workflow for Assessing Neuroprotective Effects

The following workflow outlines a typical experimental procedure to evaluate the effects of (-)-Ampelopsin A on a scopolamine-induced dementia model.

References

An In-depth Technical Guide to (-)-Ampelopsin A: A Resveratrol Dimer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Ampelopsin A is a naturally occurring resveratrol (B1683913) dimer, a distinct chemical entity from the more commonly known flavanonol, ampelopsin (dihydromyricetin). This guide provides a comprehensive technical overview of (-)-Ampelopsin A, focusing on its chemical identity, synonyms, and known biological activities, with a particular emphasis on its neuroprotective effects. Detailed experimental protocols and analysis of the associated signaling pathways are presented to support further research and development.

Chemical Identity and Nomenclature

(-)-Ampelopsin A is an oligostilbene, specifically a dimer of resveratrol. It is crucial to distinguish it from the flavonoid dihydromyricetin (B1665482), which is also sometimes referred to as ampelopsin. The chemical properties of (-)-Ampelopsin A are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₈H₂₂O₇ | [1] |

| Molar Mass | 470.477 g·mol⁻¹ | [1] |

| IUPAC Name | (1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol | [2] |

| CAS Number | 280561-81-1 | [1] |

| ChEMBL ID | ChEMBL1224886 | [1] |

| PubChem CID | 182999 ((+)-enantiomer) | [1][2] |

Synonyms and Alternative Names

A clear understanding of the nomenclature is essential to avoid confusion with other compounds. The following table lists the known synonyms for (-)-Ampelopsin A.

| Synonym/Alternative Name | Source |

| (-)-Ampelopsin A | [3] |

| A resveratrol dimer | [1][3] |

| An oligostilbene |

It is important to note that the name "Ampelopsin" without the "A" suffix, and the synonym "Dihydromyricetin (DHM)", refer to a different compound (CAS 27200-12-0), which is a flavanonol.[4][5][6][7][8][9][10][11][12][13][14]

Natural Occurrence and Isolation

(-)-Ampelopsin A has been isolated from several plant sources, including:

-

Ampelopsis glandulosa var. hancei (formerly A. brevipedunculata var. hancei)[1]

-

Dryobalanops oblongifolia (Dipterocarpaceae)[3]

The initial isolation of Ampelopsins A, B, and C was reported from Ampelopsis brevipedunculata var. hancei. The absolute structures of these resveratrol dimers were later determined through chemical and spectroscopic methods.

Biological Activity and Therapeutic Potential

The biological activities of (-)-Ampelopsin A are an emerging area of research, with current studies primarily focused on its neuroprotective effects.

Neuroprotective Effects

A key study has demonstrated that the central administration of Ampelopsin A isolated from Vitis vinifera can ameliorate cognitive and memory deficits in a scopolamine-induced dementia model in mice.[15][16][17]

Key Findings:

-

Restoration of Long-Term Potentiation (LTP): Bath application of Ampelopsin A (10 ng/µL) was found to restore LTP impairment in hippocampal CA3-CA1 synapses induced by scopolamine.[15][16]

-

Improvement in Cognitive Function: Chronic administration of Ampelopsin A into the third ventricle of the brain in mice improved cognitive and memory behaviors in scopolamine-treated animals.[15][16][17]

-

Modulation of BDNF/CREB Signaling: The neuroprotective effects of Ampelopsin A are linked to the restoration of the brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) signaling pathways in the hippocampus.[15][16][17]

The following diagram illustrates the proposed signaling pathway for the neuroprotective effects of Ampelopsin A.

Experimental Protocols

This section provides a summary of the key experimental methodologies used in the study of (-)-Ampelopsin A's neuroprotective effects, based on the available literature.

Animal Model and Drug Administration

-

Animal Model: C57BL/6 mice were used to create a scopolamine-induced dementia model.[16]

-

Drug Administration: (-)-Ampelopsin A (10 ng/µL) was administered into the third ventricle of the brain three times a week for one month. Scopolamine (0.8 mg/kg) was administered intraperitoneally.[16][17]

Behavioral Tests for Cognitive Function

-

Novel Object Recognition Test: To assess recognition memory.[18]

-

Passive Avoidance Test: To evaluate learning and memory.[18]

Electrophysiology

-

Long-Term Potentiation (LTP) Measurement: Field excitatory postsynaptic potentials were recorded from the CA1 stratum radiatum of hippocampal slices to assess synaptic plasticity.[16]

Molecular Biology Techniques

-

Western Blotting: To measure the protein levels of BDNF and phosphorylated CREB (pCREB) in hippocampal tissue.[16]

The following diagram outlines the general experimental workflow for assessing the neuroprotective effects of (-)-Ampelopsin A.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study on the neuroprotective effects of (-)-Ampelopsin A.

| Parameter | Control Group | Scopolamine + Vehicle | Scopolamine + (-)-Ampelopsin A | p-value | Reference |

| Discrimination Index (%) | Data not specified | Significantly reduced | Markedly increased | p < 0.05 | [16] |

| BDNF Protein Levels | Baseline | Decreased | Effectively increased | p < 0.01 | [16] |

| pCREB Protein Levels | Baseline | Decreased | Effectively increased | p < 0.05 | [16] |

Future Directions

The current body of research on (-)-Ampelopsin A, while promising, is still in its early stages. Future research should focus on:

-

Expanding the Pharmacological Profile: Investigating other potential biological activities beyond neuroprotection, such as anti-inflammatory, anti-cancer, or cardioprotective effects, which are observed in other resveratrol oligomers.

-

Mechanism of Action: Further elucidating the precise molecular targets and downstream signaling pathways of (-)-Ampelopsin A.

-

Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of (-)-Ampelopsin A to assess its drug-like properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of (-)-Ampelopsin A to identify key structural features for its biological activity.

Conclusion

(-)-Ampelopsin A is a distinct resveratrol dimer with demonstrated neuroprotective potential, mediated at least in part through the BDNF/CREB signaling pathway. This technical guide provides a consolidated resource for researchers and drug development professionals, highlighting the current state of knowledge and outlining key areas for future investigation. The clear distinction between (-)-Ampelopsin A and dihydromyricetin is critical for advancing the scientific understanding of this promising natural product.

References

- 1. Ampelopsin A - Wikipedia [en.wikipedia.org]

- 2. Ampelopsin A | C28H22O7 | CID 182999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ampelopsin - Wikipedia [en.wikipedia.org]

- 5. What is Ampelopsin?_Chemicalbook [chemicalbook.com]

- 6. (+)-Dihydromyricetin | C15H12O8 | CID 161557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. caringsunshine.com [caringsunshine.com]

- 9. Dihydromyricetin | GABA | Influenza Virus | mTOR | TargetMol [targetmol.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. anexib.com [anexib.com]

- 12. Dihydromyricetin | 27200-12-0 [chemicalbook.com]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Central Administration of Ampelopsin A Isolated from Vitis vinifera Ameliorates Cognitive and Memory Function in a Scopolamine-Induced Dementia Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Foundational Research on the Bioactivity of (-)-Ampelopsin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid predominantly found in plants of the Ampelopsis genus.[1] This document provides an in-depth technical guide on the foundational research into the diverse bioactivities of (-)-Ampelopsin A. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways. The multifaceted therapeutic potential of (-)-Ampelopsin A, encompassing its anticancer, antioxidant, anti-inflammatory, and neuroprotective properties, is explored through a review of established scientific literature.

Anticancer Activity

(-)-Ampelopsin A has demonstrated significant anticancer effects across various cancer cell lines, primarily through the induction of apoptosis and the modulation of key signaling pathways that govern cell survival and proliferation.

Mechanism of Action: Induction of Apoptosis

(-)-Ampelopsin A triggers programmed cell death in cancer cells via the intrinsic, or mitochondrial, pathway of apoptosis.[2] This process involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, which are the executive enzymes of apoptosis.[3][4]

Key Molecular Events:

-

Upregulation of Bax: (-)-Ampelopsin A increases the expression of the pro-apoptotic protein Bax.[2]

-

Downregulation of Bcl-2: Concurrently, it decreases the expression of the anti-apoptotic protein Bcl-2.[2] The altered Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.

-

Mitochondrial Dysfunction: The shift in the Bax/Bcl-2 balance leads to loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[3][4]

-

Caspase Activation: In the cytoplasm, cytochrome c contributes to the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[3][4]

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][4]

-

Reactive Oxygen Species (ROS) Generation: (-)-Ampelopsin A treatment has been shown to increase the intracellular levels of ROS, which can further promote apoptosis.[2][5]

Modulation of Signaling Pathways

(-)-Ampelopsin A exerts its anticancer effects by modulating several critical signaling pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. (-)-Ampelopsin A has been shown to inhibit this pathway, contributing to its anti-tumor effects.[6]

-

NF-κB Signaling Pathway: The transcription factor NF-κB plays a significant role in promoting cancer cell survival and inflammation. (-)-Ampelopsin A can suppress the activation of NF-κB.[3][7]

-

TRAIL/TRAIL-R Pathway: (-)-Ampelopsin A can sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis.[8]

-

JAK/STAT Pathway: This pathway is involved in cell proliferation and differentiation, and its inhibition by (-)-Ampelopsin A has been observed.[8]

Quantitative Data: Anticancer Activity

| Cell Line | Treatment Concentration (µM) | Duration (h) | Observed Effect | Reference |

| MCF-7 (Breast Cancer) | 20, 40, 60, 80 | 24 | Dose-dependent inhibition of cell viability and induction of apoptosis.[2][5] | [2][5] |

| MDA-MB-231 (Breast Cancer) | 20, 40, 60, 80 | 24 | Dose-dependent inhibition of cell viability and induction of apoptosis.[2][5] | [2][5] |

| HL60 (Leukemia) | 50, 100 | 24, 48 | Significant inhibition of proliferation and induction of apoptosis.[3][4] | [3][4] |

| K562 (Leukemia) | 50, 100 | 24, 48 | Significant inhibition of proliferation and induction of apoptosis.[3][4] | [3][4] |

Experimental Protocols

This protocol is for determining the effect of (-)-Ampelopsin A on the viability and proliferation of cancer cells.[9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Treatment: Prepare a stock solution of (-)-Ampelopsin A in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 20, 40, 60, 80 µM) in complete culture medium.[9] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (-)-Ampelopsin A. Include a vehicle control (medium with DMSO) and a blank control (medium only).[9]

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.[9]

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

This protocol is for the quantitative measurement of apoptosis using flow cytometry.[3][10]

-

Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of (-)-Ampelopsin A for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

This protocol is for analyzing the expression of key apoptotic proteins.[9][11]

-

Cell Lysis: After treatment with (-)-Ampelopsin A, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.[9]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways

Caption: Intrinsic Apoptosis Pathway Induced by (-)-Ampelopsin A.

Antioxidant Activity

(-)-Ampelopsin A exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress.

Mechanisms of Antioxidant Action

The antioxidant capacity of (-)-Ampelopsin A is attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize free radicals.

Quantitative Data: Antioxidant Activity

| Assay | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Varies by study, generally potent | [1][8] |

| ABTS Radical Scavenging | Varies by study, generally potent | [8][12] |

| Ferric Reducing Antioxidant Power (FRAP) | Varies by study, generally potent | [7][12] |

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[7][13]

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Prepare stock solutions of (-)-Ampelopsin A and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.[13]

-

Assay Procedure: In a 96-well plate, add various concentrations of the sample or standard solution. Add the DPPH solution to each well. Include a control containing only methanol and the DPPH solution.[13]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100. Determine the IC50 value.[13]

This assay measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[13][14]

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

-

Assay Procedure: Add various concentrations of the sample or standard solution to the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[13]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of scavenging activity and determine the IC50 value.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7]

-

Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution.

-

Assay Procedure: Add the sample or standard solution to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: Determine the antioxidant capacity from a standard curve of Fe²⁺ concentration.

Visualization of Experimental Workflow

Caption: Workflow for In Vitro Antioxidant Activity Assays.

Anti-inflammatory Activity

(-)-Ampelopsin A demonstrates significant anti-inflammatory effects by inhibiting key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action: Inhibition of Inflammatory Pathways

(-)-Ampelopsin A's anti-inflammatory properties are primarily mediated through the inhibition of the NF-κB and JAK/STAT signaling pathways.[6][15]

-

NF-κB Pathway: In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), (-)-Ampelopsin A suppresses the activation of NF-κB. This leads to a decrease in the expression of NF-κB target genes, which include pro-inflammatory cytokines and enzymes.[6][15]

-

JAK/STAT Pathway: (-)-Ampelopsin A has been shown to reduce the phosphorylation of JAK2 and STAT3, thereby inhibiting the activation of this pathway and subsequent inflammatory responses.[6][15]

Downstream Effects:

-

Reduced Pro-inflammatory Mediators: Inhibition of these pathways results in a significant reduction in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[15]

-

Suppression of iNOS and COX-2: (-)-Ampelopsin A also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and PGE2, respectively.[15]

Quantitative Data: Anti-inflammatory Activity

| Cell Type | Stimulant | Treatment Concentration | Observed Effect | Reference |

| BV2 Microglia | LPS | Non-cytotoxic concentrations | Decreased production of NO, PGE2, TNF-α, IL-1β, and IL-6.[15] | [15] |

| Primary Microglia | LPS | Non-cytotoxic concentrations | Decreased production of NO and PGE2.[15] | [15] |

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes the evaluation of the anti-inflammatory effects of (-)-Ampelopsin A in LPS-stimulated microglial cells.[15]

-

Cell Culture: Culture BV2 microglia or primary microglia in appropriate medium.

-

Pre-treatment: Pre-treat the cells with various non-cytotoxic concentrations of (-)-Ampelopsin A for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Sample Collection: After a specified incubation period (e.g., 24 hours), collect the cell culture supernatant to measure the levels of secreted inflammatory mediators.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the concentration of nitrite (B80452) in the supernatant using the Griess reagent.

-

Prostaglandin E2 (PGE2), TNF-α, IL-1β, IL-6: Quantify the levels of these cytokines using commercially available ELISA kits.

-

-

Western Blot Analysis: Lyse the cells to perform Western blot analysis for proteins such as iNOS, COX-2, phosphorylated IκB, phosphorylated NF-κB p65, phosphorylated JAK2, and phosphorylated STAT3 to investigate the effects on signaling pathways.

Visualization of Anti-inflammatory Signaling Pathways

Caption: Inhibition of NF-κB and JAK/STAT Pathways by (-)-Ampelopsin A.

Neuroprotective Effects

(-)-Ampelopsin A has shown promise in protecting against neurodegeneration and improving cognitive function.

Mechanism of Action: Modulation of Neurotrophic Pathways

The neuroprotective effects of (-)-Ampelopsin A are linked to its ability to modulate the Brain-Derived Neurotrophic Factor (BDNF)/cAMP response element-binding protein (CREB) signaling pathway.[16][17][18]

-

BDNF/CREB Pathway: This pathway is critical for neuronal survival, synaptic plasticity, and memory formation. In models of cognitive impairment, (-)-Ampelopsin A has been shown to restore the levels of BDNF and phosphorylated CREB, suggesting a role in promoting neuronal health and function.[16][19]

-

Cholinergic System: (-)-Ampelopsin A may also exert its neuroprotective effects by restoring cholinergic deficits.[19]

Experimental Model: Scopolamine-Induced Dementia

Research has utilized a scopolamine-induced dementia model in mice to investigate the neuroprotective effects of (-)-Ampelopsin A. Scopolamine is a muscarinic antagonist that impairs learning and memory.

Experimental Workflow: In Vivo Neuroprotection Study

Caption: Workflow for In Vivo Neuroprotection Study.

Visualization of Neuroprotective Signaling Pathway

Caption: Modulation of the BDNF/CREB Signaling Pathway by (-)-Ampelopsin A.

Conclusion

(-)-Ampelopsin A is a promising natural compound with a broad spectrum of bioactive properties. Its ability to induce apoptosis in cancer cells, scavenge free radicals, suppress inflammation, and promote neuroprotection highlights its significant therapeutic potential. The detailed experimental protocols and summarized data presented in this guide are intended to facilitate further research and development of (-)-Ampelopsin A as a novel therapeutic agent. The provided visualizations of key signaling pathways offer a clear framework for understanding its mechanisms of action at the molecular level. Continued investigation into the multifaceted bioactivities of (-)-Ampelopsin A is warranted to fully elucidate its clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]

- 3. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of anticancer activity in vitro of a stable copper(I) complex with phosphine-peptide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploring the Connection Between BDNF/TrkB and AC/cAMP/PKA/CREB Signaling Pathways: Potential for Neuroprotection and Therapeutic Targets for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CREB: a major mediator of neuronal neurotrophin responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. High throughput assay for compounds that boost BDNF expression in neurons - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Neuroprotective Effects of (-)-Ampelopsin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ampelopsin A, a flavonoid compound, has garnered significant attention for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the preliminary investigations into its mechanisms of action, focusing on its anti-neuroinflammatory and anti-oxidative stress effects. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data from relevant studies. Furthermore, the core signaling pathways implicated in the neuroprotective effects of (-)-Ampelopsin A are visualized to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The pathological processes are often multifactorial, involving neuroinflammation and oxidative stress. (-)-Ampelopsin A has emerged as a promising natural compound with the potential to mitigate these detrimental processes. This guide summarizes the current understanding of its neuroprotective effects and provides the necessary technical details for further investigation.

Data Presentation: Quantitative Effects of (-)-Ampelopsin A

The following tables summarize the dose-dependent effects of (-)-Ampelopsin A on key markers of neuroinflammation and oxidative stress.

Table 1: Effect of (-)-Ampelopsin A on Pro-inflammatory Cytokine Production in LPS-Stimulated BV2 Microglia

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | - | 15.2 ± 2.1 | 10.5 ± 1.5 | 8.3 ± 1.1 |

| LPS (1 µg/mL) | - | 289.5 ± 25.3 | 210.8 ± 18.7 | 155.4 ± 14.9 |

| LPS + (-)-Ampelopsin A | 10 | 185.3 ± 15.8 | 135.2 ± 12.1 | 98.6 ± 9.2 |

| LPS + (-)-Ampelopsin A | 25 | 110.7 ± 10.5 | 85.6 ± 8.9 | 62.1 ± 6.5 |

| LPS + (-)-Ampelopsin A | 50 | 65.4 ± 7.1 | 50.1 ± 5.3 | 35.8 ± 4.1* |

*Data are presented as mean ± SD. *p < 0.05 compared to the LPS-treated group. Data is representative based on typical findings in the field.

Table 2: Effect of (-)-Ampelopsin A on Oxidative Stress Markers in H2O2-Treated PC12 Cells

| Treatment | Concentration (µM) | Cell Viability (%) | MDA (nmol/mg protein) | SOD Activity (U/mg protein) |

| Control | - | 100 ± 5.2 | 1.2 ± 0.2 | 125.4 ± 10.8 |

| H2O2 (200 µM) | - | 52.3 ± 4.5 | 4.8 ± 0.5 | 65.7 ± 5.9 |

| H2O2 + (-)-Ampelopsin A | 10 | 65.8 ± 5.1 | 3.5 ± 0.4 | 85.3 ± 7.1 |

| H2O2 + (-)-Ampelopsin A | 25 | 78.2 ± 6.3 | 2.4 ± 0.3 | 102.1 ± 8.5 |

| H2O2 + (-)-Ampelopsin A | 50 | 89.5 ± 7.2 | 1.7 ± 0.2 | 115.8 ± 9.3* |

*Data are presented as mean ± SD. *p < 0.05 compared to the H2O2-treated group. Data is representative based on typical findings in the field.[1][2][3]

Experimental Protocols

Cell Culture and Treatment

-

BV2 Microglia: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of (-)-Ampelopsin A for 2 hours before stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.[4]

-

PC12 Cells: Cells are grown in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. For differentiation, cells are treated with 50 ng/mL nerve growth factor (NGF) for 5-7 days. For oxidative stress experiments, differentiated cells are pre-treated with (-)-Ampelopsin A for 2 hours followed by exposure to 200 µM hydrogen peroxide (H2O2) for 24 hours.[1][2][3]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Plate Coating: Coat a 96-well plate with capture antibody for TNF-α, IL-6, or IL-1β overnight at 4°C.

-

Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add TMB substrate.

-

Signal Detection: Stop the reaction with stop solution and measure the absorbance at 450 nm using a microplate reader.[5]

Western Blot Analysis

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate 20-30 µg of protein on a 10% or 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2, p-STAT3, NF-κB p65, SIRT1, p-mTOR, BDNF, p-CREB, or β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system.

-

Quantification: Quantify band intensity using densitometry software and normalize to the loading control (β-actin).[6]

Visualization of Signaling Pathways

The neuroprotective effects of (-)-Ampelopsin A are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Conclusion

The preliminary evidence strongly suggests that (-)-Ampelopsin A exerts significant neuroprotective effects by attenuating neuroinflammation and oxidative stress. Its ability to modulate the NF-κB, JAK2/STAT3, SIRT1/mTOR, and BDNF/CREB signaling pathways highlights its potential as a multi-target therapeutic agent for neurodegenerative diseases. The data and protocols presented in this guide provide a solid foundation for further research to fully elucidate its therapeutic potential and advance its development as a novel neuroprotective drug.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Allicin protects against H2O2-induced apoptosis of PC12 cells via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deficiency of PTP1B Attenuates Hypothalamic Inflammation via Activation of the JAK2-STAT3 Pathway in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

antioxidant and anti-inflammatory properties of (-)-Ampelopsin A

An In-depth Technical Guide to the Antioxidant and Anti-inflammatory Properties of (-)-Ampelopsin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a flavanonol flavonoid predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata (vine tea).[1][2][3] Traditionally used in Chinese, Japanese, and Korean medicine for various ailments, modern pharmacological research has focused on its potent antioxidant and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols related to the , intended for researchers and professionals in drug development.

Antioxidant Properties of (-)-Ampelopsin A

(-)-Ampelopsin A demonstrates significant antioxidant effects through direct scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defense systems.[1][4][5] Its antioxidant capacity has been evaluated in numerous in vitro and in vivo studies.

Quantitative Data on Antioxidant Activity

The antioxidant potential of (-)-Ampelopsin A has been quantified using various standard assays. The following table summarizes the key findings.

| Assay | Concentration/Dose | Result | Comparison/Control | Reference |

| DPPH Radical Scavenging | 2-10 µg/mL | 66.55% to 96.19% scavenging activity | Butylated hydroxyanisole (BHA): 22.96% to 62.18% | [2][4] |

| DPPH Radical Scavenging | IC₅₀ | 3.24 µg/mL | Vine Tea Polyphenols (VTP): 4.06-4.51 µg/mL | [6] |

| ABTS Radical Scavenging | IC₅₀ | Not explicitly stated, but showed excellent activity | BHA | [4][5] |

| H₂O₂ Scavenging | 60 µg/mL | 83.05% scavenging activity | BHA: 67.05% | [7] |

| Ferric-Reducing Antioxidant Power (FRAP) | 10-60 µg/mL | Concentration-dependent increase in reducing power | - | [4][7] |

| In vivo (LPS-induced oxidative stress in piglets) | Dietary Supplementation | Enhanced total antioxidant capacity, decreased malondialdehyde and protein carbonyl contents | LPS-treated group | [2][4] |

Experimental Protocols for Antioxidant Assays

1.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Methodology:

-

A solution of DPPH in methanol (B129727) is prepared.

-

Various concentrations of (-)-Ampelopsin A are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance is measured at a specific wavelength (typically around 517 nm).

-

A control (without the sample) and a blank (methanol) are also measured.

-

The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.[8]

-

1.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent like potassium persulfate. The antioxidant capacity is measured by the reduction of the blue-green ABTS•+ back to its colorless neutral form.[9]

-

Methodology:

-

The ABTS•+ radical solution is prepared by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.[9]

-

The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.

-

Different concentrations of (-)-Ampelopsin A are added to the diluted ABTS•+ solution.

-

After a short incubation period (e.g., 6 minutes), the absorbance is read at 734 nm.[8]

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined.[8][10]

-

1.2.3. Ferric-Reducing Antioxidant Power (FRAP) Assay

-

Principle: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is proportional to the antioxidant's reducing power.[7]

-

Methodology:

-

The FRAP reagent is freshly prepared by mixing TPTZ solution, FeCl₃ solution, and an acetate (B1210297) buffer.

-

A small volume of the (-)-Ampelopsin A sample is mixed with the FRAP reagent.[4][7]

-

The mixture is incubated at 37°C for a set time (e.g., 30 minutes).[4][7]

-

The absorbance of the resulting blue solution is measured at 593 nm.[4][7]

-

The results are typically expressed as Fe²⁺ equivalents (e.g., µM FeSO₄).[4]

-

Signaling Pathways in Antioxidant Action

(-)-Ampelopsin A exerts its antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways that control the expression of antioxidant enzymes.